ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 227.69 . Unfortunately, other specific properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural characterization of related triazole compounds have been extensively studied. One research focuses on the synthesis, spectroscopic, and structural studies of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds, highlighting the significance of intermolecular hydrogen bonding in their structures, which is critical for understanding their chemical properties and potential applications in scientific research (Şahin et al., 2014).
Antimicrobial Applications
Compounds with triazole moieties have shown promising antimicrobial properties. A study on the synthesis and characterization of new quinazolines as potential antimicrobial agents provides insight into the structural requirements for antimicrobial activity, which could be applicable to ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate derivatives (Desai et al., 2007).
Anticancer Research
The exploration of triazole derivatives in cancer research is ongoing, with studies investigating their potential as anticancer agents. For instance, the synthesis, characterization, and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives have provided valuable data on their efficacy against various cancer cell lines, suggesting the potential therapeutic applications of triazole compounds (Kattimani et al., 2013).
Enzyme Inhibition Studies
Triazole derivatives are also explored for their enzyme inhibitory properties, which can be crucial for the development of new medications. Research on the synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition highlights the potential of triazole compounds in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the structure of the compound that it might interact with its targets through the indole nucleus, which is a significant heterocyclic system present in many biologically active compounds . The indole nucleus is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be speculated that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be speculated that this compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 2-[5-[(4-chloroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRFGIPBZPLXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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